molecular formula C18H19NO B10794495 1-Methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol

1-Methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol

Cat. No.: B10794495
M. Wt: 265.3 g/mol
InChI Key: DZTLMFHPOVENDL-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol is a bicyclic compound with the following chemical formula:

C15H24\text{C}_{15}\text{H}_{24}C15​H24​

. It belongs to the class of sesquiterpenes and is also known by other names, including δ-Cadinene and (1S,8aR)-1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene . This compound has interesting properties and applications across various fields.

Preparation Methods

The synthetic routes for 1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol involve cyclization reactions. Industrial production methods may vary, but typically, it can be obtained through chemical synthesis or extraction from natural sources.

Chemical Reactions Analysis

1-Methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a precursor for the synthesis of other complex molecules.

    Biology: It may exhibit biological activity, affecting cellular processes.

    Medicine: Potential therapeutic properties, although further research is needed.

    Industry: Flavor and fragrance industry due to its natural occurrence in essential oils.

Mechanism of Action

The exact mechanism by which 1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol exerts its effects remains an active area of study. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

1-Methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol can be compared to other sesquiterpenes, such as δ-amorphene, cubenene, and σ-cadinene. Its unique structural features contribute to its distinct properties.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

11-methyl-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-16-ol

InChI

InChI=1S/C18H19NO/c1-19-7-6-14-9-16(20)10-15-8-12-4-2-3-5-13(12)11-17(19)18(14)15/h2-5,9-10,17,20H,6-8,11H2,1H3

InChI Key

DZTLMFHPOVENDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=CC=CC=C4CC3=CC(=C2)O

Origin of Product

United States

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